tert-butyl N-(1-methoxypropan-2-yl)carbamate
Description
BenchChem offers high-quality tert-butyl N-(1-methoxypropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(1-methoxypropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571542 | |
| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194156-54-2 | |
| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Role of the Boc Protecting Group in Organic Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) group is arguably one of the most pivotal and widely utilized protecting groups in modern organic synthesis, particularly in the assembly of complex molecules like peptides and natural products. Its widespread adoption stems from a unique combination of straightforward introduction, robust stability across a wide array of reaction conditions, and facile, selective cleavage under acidic conditions. This guide provides an in-depth exploration of the Boc group's fundamental chemistry, mechanisms of action, and strategic applications. We will delve into the causality behind experimental choices for its installation and removal, discuss the critical concept of orthogonality, and provide field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
The Essence of the Boc Group: A Strategic Overview
In multistep organic synthesis, the selective modification of a single functional group in a polyfunctional molecule is a recurring challenge. Protecting groups are the chemist's essential tool to temporarily "mask" a reactive site, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group must satisfy several stringent criteria: it must be easy to introduce in high yield, stable to a broad range of reagents and conditions, and easy to remove selectively in high yield without affecting other parts of the molecule.[2]
The Boc group excels in this role, primarily for the protection of amines.[3] Upon installation, it converts a nucleophilic and basic amine into a neutral, sterically hindered carbamate, rendering it inert to most basic, nucleophilic, reductive, and oxidative reagents.[4][5] Its key strategic advantage, however, lies in its acid lability. It can be cleanly cleaved under acidic conditions that leave many other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, intact. This differential stability, known as orthogonality , is the cornerstone of complex synthetic strategies, allowing for the sequential deprotection and manipulation of different functional groups within the same molecule.[1][2][6]
Mechanism and Protocol: Installation of the Boc Group
The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[3]
2.1. The Underlying Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable intermediate readily decomposes into the stable gas carbon dioxide and a tert-butoxide anion, which is basic enough to deprotonate the newly formed ammonium salt, yielding the neutral N-Boc protected amine and tert-butanol.[3][7][8]
Diagram: Mechanism of N-Boc Protection
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
The Indispensable Role of Carbamate Protecting Groups in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protective strategies, carbamates stand out for their versatility and reliability in temporarily masking the nucleophilicity and basicity of amines.[1] This guide provides a comprehensive exploration of the key features of carbamate protecting groups, delving into the mechanistic underpinnings of their function and offering practical insights into their application, particularly within the realms of peptide synthesis and complex molecule construction.
The Rationale for Amine Protection: The Carbamate Solution
Primary and secondary amines are nucleophilic and basic, properties that, while essential for many desired reactions, can interfere with transformations intended for other parts of a molecule.[2] Protecting an amine involves converting it into a less reactive derivative that is stable to a specific set of reaction conditions and can be readily removed later to regenerate the original amine.[2]
Carbamates are an exemplary class of protecting groups for amines because they effectively decrease the nucleophilicity of the nitrogen atom.[2][3][4] This is achieved by the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, a resonance effect that "tames" its reactivity.[4] The resulting protected amine is significantly less prone to undesired side reactions.[4] Furthermore, carbamates are generally stable under a wide variety of conditions, yet can be cleaved under specific, often mild, conditions without affecting other sensitive functional groups.[3]
Core Carbamate Protecting Groups: A Comparative Analysis
The utility of carbamate protecting groups is largely defined by the nature of the alkoxy group attached to the carbonyl. This structural variation dictates the specific conditions required for deprotection, enabling chemists to employ orthogonal protection strategies in the synthesis of complex molecules.[2][3][5][6][7][8] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern synthetic chemistry.[2][5][6][7][8] The three most ubiquitous carbamate protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | |||
| Common Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O)[9] | Benzyl chloroformate (Cbz-Cl)[9][10] | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu |
| Protection Conditions | Boc₂O, mild base (e.g., NaHCO₃, DMAP), various solvents (e.g., THF, water, acetonitrile)[11] | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), aqueous or organic solvent[10] | Fmoc-Cl or Fmoc-OSu, mild base (e.g., NaHCO₃), aqueous-organic mixture |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl)[9][11] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[3][9][10][12] | Mild base (e.g., 20% piperidine in DMF)[9][13] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[14] | Stable to acidic and basic conditions (to a degree).[10] | Stable to acidic conditions and catalytic hydrogenolysis. |
| Key Applications | Solid-phase peptide synthesis (SPPS), protection of amino acids.[13] | Peptide synthesis, protection of amines in various synthetic contexts.[10][13] | Solid-phase peptide synthesis (SPPS), particularly for acid-sensitive peptides.[8][13] |
| Byproducts of Deprotection | Isobutylene, CO₂, tert-butyl cation (can cause side reactions)[15][16] | Toluene, CO₂ | Dibenzofulvene-piperidine adduct, CO₂[17] |
Mechanistic Insights into Deprotection Strategies
The distinct deprotection conditions for Boc, Cbz, and Fmoc are a direct consequence of their chemical structures. Understanding these mechanisms is crucial for selecting the appropriate protecting group and optimizing reaction conditions.
The Acid-Labile Nature of the Boc Group
The Boc group is readily cleaved under strong acidic conditions.[3][9] The mechanism hinges on the stability of the tertiary carbocation that is formed upon cleavage.
Caption: Boc deprotection mechanism via acidolysis.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[9][16]
-
Carbocation Formation: The protonated intermediate undergoes unimolecular decomposition to form a stable tert-butyl cation and a carbamic acid intermediate.[9][15][16] This step is rate-determining and is favored due to the stability of the tertiary carbocation.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[9][16] The amine is then protonated by the excess acid present.
It is critical to note that the liberated tert-butyl cation is a potent electrophile and can lead to undesired side reactions, such as the alkylation of electron-rich amino acid side chains (e.g., tryptophan and methionine).[15] Therefore, scavengers like triisopropylsilane (TIS) or water are often added to the deprotection cocktail to trap this reactive intermediate.
Cbz Deprotection via Catalytic Hydrogenolysis
The Cbz group is renowned for its stability towards a range of reagents but its facile removal by catalytic hydrogenolysis.[3][9][10]
Caption: Cbz deprotection via catalytic hydrogenolysis.
This process involves the cleavage of the benzylic C-O bond.[18] The reaction is heterogeneous, occurring on the surface of a palladium catalyst (typically on carbon, Pd/C) in the presence of hydrogen gas. The process yields the unstable carbamic acid, which, as with Boc deprotection, spontaneously loses CO₂ to give the free amine, with toluene as a benign byproduct.[10][18] This method is exceptionally mild and clean. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties that can poison the catalyst.
Alternatively, the Cbz group can be removed under harsh acidic conditions, such as with HBr in acetic acid, although this method is less frequently used due to its severity.[12][18]
Base-Mediated Fmoc Deprotection
The Fmoc group is unique among the common carbamates in its lability to bases.[3][13] This feature is central to its use in modern solid-phase peptide synthesis.
Caption: Fmoc deprotection via a base-mediated elimination.
The deprotection proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[17]
-
β-Elimination: The resulting fluorenyl anion undergoes a β-elimination, cleaving the C-O bond and releasing the carbamic acid and dibenzofulvene (DBF).[17]
-
Trapping and Decarboxylation: The highly reactive DBF electrophile is trapped by the excess piperidine to form a stable adduct.[17] Concurrently, the carbamic acid decarboxylates to liberate the free amine.
The use of a secondary amine like piperidine is crucial as it acts as both the base to initiate the reaction and the scavenger to trap the DBF byproduct, driving the equilibrium towards deprotection.[17]
Experimental Protocols: Self-Validating Systems
The following protocols are illustrative of standard procedures for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups. Yields are typically high for these reactions, often exceeding 90-95%.[2][7] Successful protection can be confirmed by TLC, LC-MS, and NMR spectroscopy, observing the disappearance of the starting amine and the appearance of the higher molecular weight protected product with characteristic spectroscopic signals. Successful deprotection is confirmed by the regeneration of the starting amine.
Protocol 1: Boc Protection of an Amine
Objective: To protect a primary amine with a Boc group using di-tert-butyl dicarbonate.
Methodology:
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water, or THF).
-
Add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 eq).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the Boc-protected amine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group under acidic conditions.
Methodology:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, such as dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS, 1-5% v/v), if acid-sensitive functional groups are present.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically in a 1:1 ratio with DCM, or neat) dropwise.[9][11]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine is often obtained as a TFA salt, which can be used directly or neutralized with a base and purified further.
Protocol 3: Cbz Protection of an Amine
Objective: To protect a primary amine with a Cbz group.
Methodology:
-
Dissolve the amine (1.0 eq) in a solvent mixture, such as 10% aqueous sodium carbonate (Na₂CO₃).
-
Cool the solution to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or ether).
-
Wash the organic layer with 1M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.
Protocol 4: Cbz Deprotection by Hydrogenolysis
Objective: To remove the Cbz group using catalytic hydrogenation.
Methodology:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 1-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
Carbamate protecting groups are a cornerstone of modern organic synthesis, providing a robust and versatile means of temporarily deactivating amine functionality. The judicious selection of a carbamate, whether it be the acid-labile Boc, the hydrogenolysis-cleavable Cbz, or the base-sensitive Fmoc, allows for the implementation of sophisticated orthogonal protection strategies. A thorough understanding of the underlying mechanisms of protection and deprotection, as detailed in this guide, empowers researchers and drug development professionals to design and execute complex synthetic routes with precision and efficiency, ultimately accelerating the discovery and production of novel chemical entities.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][3]
-
Evans, M. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link][4]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link][9]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][14]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][10]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link][19]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link][15]
-
Chem-Station. (2014). Carbamate Protective Groups. [Link][1]
-
Sović, I., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link][20]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][21]
-
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research. [Link][22]
-
University of Liverpool. VI Protecting Groups and Orthogonal Protection Strategies. [Link][6]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link][16]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link][7]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link][23]
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link][17]
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- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 8. Protecting group - Wikipedia [en.wikipedia.org]
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- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Amine synthesis by carbamate cleavage [organic-chemistry.org]
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- 23. Fmoc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: A Guide to the Boc Protection of 1-Methoxy-2-aminopropane
Abstract
The tert-butyloxycarbonyl (Boc) group is an essential amine-protecting group in modern organic synthesis, valued for its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2] This document provides a comprehensive, field-tested protocol for the efficient N-Boc protection of 1-methoxy-2-aminopropane. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and practical advice to ensure a high-yielding and reproducible synthesis of tert-butyl (1-methoxypropan-2-yl)carbamate.
Introduction: The Strategic Importance of Boc Protection
In multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science, the selective modification of a polyfunctional molecule is a paramount challenge. Amines, being nucleophilic and basic, often interfere with desired chemical transformations. The temporary "masking" or "protection" of an amine as a carbamate derivative is a common and effective strategy. The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), is arguably the most common protecting group for amines in non-peptide chemistry.[2][3]
The choice of the Boc group is strategic for several reasons:
-
Stability: It is robust and unreactive towards most nucleophiles, bases, and reductive conditions.[1]
-
Mild Introduction: The protection reaction proceeds under relatively mild conditions, often at room temperature, with high efficiency.[2]
-
Orthogonality: Its acid-lability allows for selective removal in the presence of other protecting groups, such as the base-labile Fmoc group, enabling complex synthetic routes.[1]
This protocol details the synthesis of tert-butyl (1-methoxypropan-2-yl)carbamate, a key intermediate for introducing the 1-methoxypropan-2-yl moiety in more complex molecular architectures.
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen of 1-methoxy-2-aminopropane attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.
Overall Reaction:
Mechanism Explained:
The reaction is initiated by the nucleophilic attack of the primary amine on a carbonyl group of the Boc anhydride.[3][4][5] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which is unstable. This anion readily decomposes into the thermodynamically stable carbon dioxide gas and a tert-butoxide anion.[3][5] The tert-butoxide, a strong base, then deprotonates the newly acylated, positively charged amine, yielding the final neutral carbamate product and tert-butanol.[3] The use of a base like triethylamine (TEA) or sodium bicarbonate can facilitate this final deprotonation step.[3][4]
Caption: Simplified mechanism of Boc protection.
Reagents and Materials
Proper preparation and handling of reagents are critical for the success and safety of the experiment.
Table 1: Reagent and Material Properties
| Reagent/Material | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | CAS Number |
| 1-Methoxy-2-aminopropane | C₄H₁₁NO | 89.14 | 0.845[6] | 92.5-93.5[6] | 37143-54-7 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ~1.0 (solid) | 56-57 (at 0.5 mmHg) | 24424-99-5 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.726 | 89.5 | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 39.6 | 75-09-2 |
| tert-Butyl (1-methoxypropan-2-yl)carbamate | C₉H₁₉NO₃ | 189.25 | N/A | N/A | 194156-54-2[7] |
Required Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe for addition
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction but can be scaled accordingly. All operations should be performed in a well-ventilated fume hood.
Step 1: Reaction Setup
-
Action: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxy-2-aminopropane (0.89 g, 10.0 mmol, 1.0 equiv.).
-
Rationale: The reaction is initiated by dissolving the starting amine.
-
Action: Dissolve the amine in 20 mL of dichloromethane (DCM).
-
Rationale: DCM is an excellent solvent for both the amine and Boc₂O, and it is relatively inert. It also facilitates an easy work-up due to its low boiling point and immiscibility with water.
-
Action: Add triethylamine (TEA) (1.52 mL, 1.11 g, 11.0 mmol, 1.1 equiv.).
-
Rationale: TEA acts as a base to neutralize the proton released from the amine during the reaction, driving the equilibrium towards the product.[3] A slight excess ensures the reaction goes to completion.
-
Action: Cool the stirred solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
Step 2: Addition of Boc Anhydride
-
Action: Dissolve di-tert-butyl dicarbonate (Boc₂O) (2.30 g, 10.5 mmol, 1.05 equiv.) in 10 mL of DCM.
-
Rationale: A slight excess of the protecting agent ensures complete consumption of the starting amine, which can sometimes be difficult to separate from the product.
-
Action: Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
Rationale: Slow addition is crucial to maintain temperature control and prevent a rapid evolution of CO₂ gas, which could cause the reaction to foam over.[3][5]
Step 3: Reaction Progression
-
Action: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Action: Stir the reaction for 2-4 hours.
-
Rationale: Most Boc protections of aliphatic amines are complete within this timeframe at room temperature.[2]
-
Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates completion.
Step 4: Aqueous Work-up and Extraction
-
Action: Transfer the reaction mixture to a separatory funnel.
-
Action: Wash the organic layer sequentially with:
-
5% aqueous citric acid solution (2 x 20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL)
-
Brine (saturated NaCl solution) (1 x 20 mL)
-
-
Rationale:
-
The citric acid wash removes any unreacted TEA and other basic impurities.
-
The sodium bicarbonate wash removes any acidic byproducts and residual citric acid.
-
The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the drying process.
-
-
Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: This removes trace amounts of water from the DCM solution.
-
Action: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: This removes the DCM solvent, leaving the crude product.
Step 5: Purification
-
Action: The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
Rationale: While many Boc-protected amines are clean enough after work-up, chromatography will remove any non-polar impurities and residual Boc₂O. A typical eluent system would be a gradient of 5% to 20% ethyl acetate in hexane.
-
Result: The procedure should yield tert-butyl (1-methoxypropan-2-yl)carbamate as a colorless oil or a white solid.
Caption: Experimental workflow for Boc protection.
Characterization of Product
Verification of the final product's identity and purity is essential.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~4.5-5.0 (br s, 1H, N-H), ~3.7-3.9 (m, 1H, C-H), ~3.3-3.4 (m, 2H, -CH₂-O), 3.35 (s, 3H, -OCH₃), 1.45 (s, 9H, -C(CH₃)₃), 1.15 (d, 3H, -CH(CH₃)).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~155.8 (C=O), ~79.2 (-C(CH₃)₃), ~75.0 (-CH₂-O), ~59.0 (-OCH₃), ~48.5 (CH-N), ~28.4 (-C(CH₃)₃), ~17.5 (-CH(CH₃)).
-
IR (neat, cm⁻¹): Expected characteristic peaks: ~3340 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 190.14, for [M+Na]⁺ = 212.12.
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator, flammable solid, and causes skin and serious eye irritation. It can be fatal if inhaled.[8][9][10] Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Methoxy-2-aminopropane: Is a flammable liquid and corrosive. It can cause severe skin and eye damage.[6][11]
-
Dichloromethane (DCM): Is a suspected carcinogen and volatile. All operations must be conducted in a fume hood.
-
Triethylamine (TEA): Is flammable, corrosive, and has a strong, unpleasant odor. Handle with care.
-
Pressure: The reaction produces CO₂ gas.[3][5] Ensure the reaction vessel is not a closed system to avoid pressure buildup.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient Boc₂O or base.- Reaction time too short.- Low quality of Boc₂O (hydrolyzed). | - Check stoichiometry; consider adding slightly more Boc₂O (1.1-1.2 equiv.).- Extend reaction time and monitor by TLC.- Use fresh, high-purity Boc₂O. |
| Low Yield | - Product loss during aqueous work-up (emulsion formation).- Product is water-soluble. | - To break emulsions, add more brine to the separatory funnel.- If the product has some water solubility, perform more extractions with the organic solvent (e.g., 5 x 30 mL instead of 3 x 30 mL). |
| Di-Boc Product Formation | - Not possible for a primary amine. This is more relevant for secondary amines. | - N/A for this substrate. |
| Side Reaction with Solvent | - Using a protic solvent like methanol can compete with the amine for reaction with Boc₂O. | - Use an aprotic solvent like DCM, THF, or acetonitrile as recommended.[2] |
Conclusion
This application note provides a robust and reliable protocol for the Boc protection of 1-methoxy-2-aminopropane. By understanding the underlying mechanism and adhering to the detailed procedural steps, researchers can confidently synthesize the target carbamate in high yield and purity. The careful consideration of reagent stoichiometry, reaction conditions, and safety precautions outlined herein will ensure a successful and reproducible outcome, facilitating the advancement of complex synthetic projects.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
MH Chem. Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
ResearchGate. (PDF) tert-Butyl methoxy(2-propynyl)carbamate. [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
- Google Patents. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
-
PubChem, NIH. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
MDPI. tert-Butyl methoxy(2-propynyl)carbamate. [Link]
-
Biosolve. 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
PubChemLite. Tert-butyl n-((2r)-1-amino-3-ethoxypropan-2-yl)carbamate. [Link]
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
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- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. 1-甲氧基-2-丙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 194156-54-2|tert-Butyl (1-methoxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]
Application Notes and Protocols for the Use of tert-butyl N-(1-methoxypropan-2-yl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Peptide Synthesis Through Novel Protecting Group Strategies
The synthesis of peptides, fundamental building blocks for therapeutics and research tools, hinges on the precise and controlled formation of amide bonds. This necessitates the transient masking of reactive functional groups, primarily the α-amine of amino acids, to prevent unwanted side reactions.[1] Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group has been a cornerstone, particularly in solid-phase peptide synthesis (SPPS).[2][3] The Boc group's utility stems from its stability under coupling conditions and its facile removal with moderately strong acids like trifluoroacetic acid (TFA).[4]
This document provides a detailed guide to the synthesis and potential applications of a modified carbamate, tert-butyl N-(1-methoxypropan-2-yl)carbamate (CAS No. 194156-54-2).[5] While specific literature on this compound's direct application in peptide synthesis is emerging, its structure suggests it can function as a specialized N-protecting group. The presence of the 1-methoxypropan-2-yl moiety may confer unique properties, such as altered solubility or cleavage kinetics, which can be advantageous in the synthesis of complex or hydrophobic peptides.
These application notes are designed to serve as a comprehensive resource for researchers, providing both the foundational chemistry for the synthesis of this reagent and a robust, field-proven protocol for its integration into Boc-based solid-phase peptide synthesis workflows.
Synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate
The synthesis of the title compound can be achieved through the reaction of 1-methoxypropan-2-amine with di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding method for the introduction of the Boc protecting group onto a primary amine.
Reaction Principle
The lone pair of electrons on the nitrogen atom of 1-methoxypropan-2-amine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the carbamate, with tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in an aprotic solvent.
Caption: Synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-methoxypropan-2-amine | C₄H₁₁NO | 89.14 | 10.0 g (112.2 mmol) | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 25.6 g (117.8 mmol) | 1.05 equivalents |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous |
| Saturated aq. NaHCO₃ | - | - | 100 mL | For workup |
| Brine | - | - | 100 mL | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent |
Procedure
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-methoxypropan-2-amine (10.0 g, 112.2 mmol).
-
Dissolve the amine in 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (25.6 g, 117.8 mmol) to the stirred solution over 15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is fully consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain tert-butyl N-(1-methoxypropan-2-yl)carbamate as a pure compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The title compound, once coupled to an amino acid, can be used as a building block in Boc-based SPPS. The workflow follows the established principles of the Merrifield synthesis strategy, which relies on graduated acidolysis for deprotection.[4]
The Principle of Boc-SPPS
In Boc-SPPS, the Nα-amino group is temporarily protected by the Boc group, which is sensitive to moderate acids (e.g., 50% TFA in dichloromethane). Side-chain protecting groups (often benzyl-based) and the resin linker are designed to be stable to these conditions but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), at the end of the synthesis.[2] This orthogonality ensures the integrity of the growing peptide chain during the iterative cycles of deprotection and coupling.[2]
Potential Influence of the (1-methoxypropan-2-yl) Moiety
The inclusion of the methoxypropyl group may offer several potential advantages over a standard amino acid-derived protecting group:
-
Enhanced Solubility: The ether linkage could improve the solubility of the protected amino acid monomer and the growing peptide chain in organic solvents, which can be particularly beneficial for synthesizing hydrophobic or aggregation-prone sequences.
-
Modified Cleavage Kinetics: The electronic and steric properties of the methoxypropyl group might subtly alter the rate of acid-catalyzed deprotection, potentially allowing for finer control over the synthesis process. While standard Boc cleavage is robust, modifications can sometimes mitigate side reactions.
Detailed Protocol for a Single SPPS Cycle
This protocol outlines one full cycle of amino acid addition using a Boc-protected amino acid derived from the title compound. It assumes the synthesis is proceeding on a pre-loaded Merrifield or PAM resin.
Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis.
Step 1: Nα-Boc Deprotection
-
Rationale: The acid-labile Boc group is selectively removed to expose the free amine for the next coupling step.[6]
-
Reagents:
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Scavenger (optional): 0.5% Dithioethane (DTE) if Cys, Met, or Trp are present to prevent side reactions from tert-butyl cations.[2]
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (10 mL per gram of resin) for 2 minutes.
-
Filter and repeat the treatment with fresh deprotection solution for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.
-
Step 2: Neutralization
-
Rationale: The deprotected amine is present as a trifluoroacetate salt and must be converted to the free amine to be nucleophilic for the subsequent coupling reaction.[6]
-
Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.
-
Procedure:
-
Wash the resin with the neutralization solution (10 mL per gram of resin) for 2 minutes.
-
Filter and repeat the wash for another 2 minutes.
-
Filter and wash the resin thoroughly with DCM (5x) to remove excess base.
-
Step 3: Amino Acid Coupling
-
Rationale: The carboxyl group of the incoming Boc-protected amino acid is activated to facilitate the formation of a new peptide bond with the free amine on the resin-bound peptide.
-
Reagents:
-
Boc-protected amino acid (3-4 equivalents).
-
Coupling Reagent: e.g., HBTU (3-4 equivalents) with HOBt (3-4 equivalents).
-
Activation Base: DIEA (6-8 equivalents).
-
Solvent: N,N-Dimethylformamide (DMF) or DCM.
-
-
Procedure:
-
In a separate vessel, dissolve the Boc-amino acid, HBTU, and HOBt in DMF.
-
Add DIEA to the solution to pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Once complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection
-
Rationale: After the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid.
-
Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely hazardous reagents and require specialized equipment and safety precautions.
-
Procedure (Illustrative HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to the vessel to trap reactive cations generated during cleavage.
-
Cool the apparatus to -5 to 0 °C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture for 1-2 hours at 0 °C.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting crude peptide with cold diethyl ether to remove scavengers and organic byproducts.
-
Extract the peptide with an appropriate aqueous buffer (e.g., dilute acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Conclusion
tert-Butyl N-(1-methoxypropan-2-yl)carbamate represents a potentially valuable tool for peptide chemists. By leveraging the well-established principles of Boc-SPPS, this reagent can be synthesized and incorporated into peptide synthesis workflows. The modified structure may offer advantages in the synthesis of challenging peptide sequences. The protocols provided herein offer a robust starting point for researchers to explore the utility of this and other novel protecting groups in advancing the field of peptide and drug development.
References
-
Vaillard, V. A., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 4(24), 13012-13017. [Link]
-
Mosey, R. A., & Floreancig, P. E. (2012). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Organic & Biomolecular Chemistry, 10(44), 8974-8980. [Link]
-
Mosey, R. A., & Floreancig, P. E. (2012). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. PMC. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Vaillard, S. E., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
Yoritate, M., et al. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry, 20(26), 8210-6. [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (2014). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]
-
Garg, S., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
-
MDPI. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]
-
Fields, G. B., et al. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. Methods in Enzymology. [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]
-
E-EROS. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
ResearchGate. (2011). Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 194156-54-2|tert-Butyl (1-methoxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 6. chempep.com [chempep.com]
Application Notes & Protocols: The Strategic Use of tert-butyl N-(1-methoxypropan-2-yl)carbamate in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of tert-butyl N-(1-methoxypropan-2-yl)carbamate as a high-value chiral building block in pharmaceutical synthesis.
Introduction: The Imperative of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the therapeutic activity and pharmacokinetic profile of a drug are often dictated by its stereochemistry. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug discovery. Chiral amines, in particular, are prevalent structural motifs in over 40% of commercial pharmaceuticals, making them critical components of the medicinal chemist's toolkit[1].
This guide focuses on tert-butyl N-(1-methoxypropan-2-yl)carbamate , a versatile chiral synthon that provides an efficient route to introduce the valuable (R)- or (S)-1-methoxypropan-2-amine moiety. Its structure combines two key strategic elements:
-
A chiral secondary amine masked by a tert-butoxycarbonyl (Boc) group.
-
A methoxy group at the C1 position, which can influence solubility, lipophilicity, and metabolic stability.
The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic conditions and its clean, acid-labile removal[2]. This allows for precise, sequential chemical modifications without compromising the sensitive amine functionality.
Compound Profile and Physicochemical Properties
A thorough understanding of a building block's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Name | tert-Butyl (1-methoxypropan-2-yl)carbamate | - |
| CAS Number | 194156-54-2 | [3] |
| Molecular Formula | C₉H₁₉NO₃ | [3] |
| Molecular Weight | 189.25 g/mol | [3] |
| Appearance | Typically a colorless oil or low-melting solid | - |
| Storage | Store under an inert atmosphere at 2-8°C | General Recommendation |
Expert Insight: The methoxy group in this reagent, compared to the more common hydroxyl analog (tert-butyl N-(1-hydroxypropan-2-yl)carbamate), offers distinct advantages. It blocks a potential site of phase I metabolism (oxidation) or phase II metabolism (glucuronidation), which can lead to improved metabolic stability and a longer in-vivo half-life for the final drug candidate. Furthermore, the ether linkage increases lipophilicity relative to the alcohol, which can enhance membrane permeability and oral bioavailability.
Core Synthetic Strategy: A Validated Workflow
The primary utility of tert-butyl N-(1-methoxypropan-2-yl)carbamate is to serve as a protected, enantiopure source of a chiral amine. The general workflow is a robust and self-validating system that ensures the preservation of stereochemical integrity throughout the synthetic sequence.
Caption: General workflow for utilizing the chiral building block.
Application Case Study: Synthesis of a Core Fragment of Lacosamide
Background: Lacosamide is an approved anti-convulsant drug used for the treatment of epilepsy. Its structure features an (R)-N-acetyl-2-methoxypropylamine moiety. The synthesis of Lacosamide and its analogs provides a perfect case study for the application of our title compound's (R)-enantiomer. A key intermediate in its synthesis is (R)-2-amino-N-benzyl-3-methoxypropionamide, which is derived from a protected 2-amino-3-methoxypropanoic acid scaffold. We can adapt this logic to synthesize the core N-acetylated amine fragment directly.
Objective: To prepare (R)-N-(1-methoxypropan-2-yl)acetamide, a key structural fragment of Lacosamide, starting from (R)-tert-butyl N-(1-methoxypropan-2-yl)carbamate.
Caption: Reaction scheme for the synthesis of a Lacosamide core fragment.
Protocol 1: Two-Step Synthesis of (R)-N-(1-methoxypropan-2-yl)acetamide
This protocol details the deprotection of the Boc group and subsequent N-acetylation. This self-validating process can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by NMR and MS analysis.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| (R)-tert-butyl N-(1-methoxypropan-2-yl)carbamate | 189.25 | 1.0 | 5.00 g |
| 4 M HCl in 1,4-Dioxane | - | ~10 | 33 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
| Triethylamine (TEA) | 101.19 | 2.5 | 9.2 mL |
| Acetic Anhydride | 102.09 | 1.2 | 3.0 mL |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Methodology
Part A: Boc Deprotection
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-tert-butyl N-(1-methoxypropan-2-yl)carbamate (5.00 g, 26.4 mmol).
-
Acid Addition: Under a nitrogen atmosphere, add 33 mL of 4 M HCl in 1,4-dioxane. Causality Note: The strong acid protonates the carbamate, leading to the elimination of isobutene and carbon dioxide, which are volatile byproducts, driving the reaction to completion[2]. The use of dioxane as a solvent ensures miscibility.
-
Reaction Monitoring: Stir the solution at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl. The resulting residue, (R)-1-methoxypropan-2-amine hydrochloride, will be a white or off-white solid. This salt is often used directly in the next step without further purification.
Part B: N-Acetylation
-
Reaction Setup: To the flask containing the crude amine hydrochloride salt, add 50 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (9.2 mL, 66.0 mmol, 2.5 eq.). Stir for 10 minutes. Causality Note: The first equivalent of TEA neutralizes the HCl salt to liberate the free amine nucleophile. The excess base acts as an acid scavenger for the HCl generated during the acylation reaction.
-
Acylation: Add acetic anhydride (3.0 mL, 31.7 mmol, 1.2 eq.) dropwise to the stirring suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC for the consumption of the intermediate amine.
-
Quenching & Extraction: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude (R)-N-(1-methoxypropan-2-yl)acetamide can be purified by flash column chromatography on silica gel if necessary, although it is often obtained in high purity after the extractive work-up.
References
- BenchChem. (n.d.). Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate as a Chiral Building Block.
-
Hsu, C.-W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 69(Pt 10), o1413. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Brimble, M. A., et al. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules, 6(3), M200. Available at: [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
-
Synfacts. (2012). Synthesis of a Boceprevir Fragment. Thieme, 8(7), 0703. Available at: [Link]
-
Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. Available at: [Link]
-
MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Catalysts, 8(11), 579. Available at: [Link]
-
ResearchGate. (2015). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Retrieved from [Link]
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5650. Available at: [Link]
-
Zeitschrift für Kristallographie - New Crystal Structures. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1087-1088. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.
- Ghose, A. K., et al. (2012). Pan-Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry, 55(15), 6762-6764. [Note: While the direct 40% statistic is widely cited, this reference discusses the prevalence of certain functionalities in drug-like molecules.]
-
Matos, M. J., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 24(25), 2738–2751. Available at: [Link]
Sources
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- 2. 194156-54-2|tert-Butyl (1-methoxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Tert-butyl N-(1-methoxypropan-2-yl)carbamate in Modern Asymmetric Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of tert-butyl N-(1-methoxypropan-2-yl)carbamate, a versatile chiral building block. We move beyond simple procedural lists to explore the mechanistic underpinnings and practical nuances of employing this reagent in stereoselective transformations. Detailed protocols, mechanistic diagrams, and comparative data are presented to empower users to rationally design and execute high-yield, high-fidelity asymmetric syntheses.
Introduction: The Strategic Value of Chiral Methoxypropan-2-ylamines
Asymmetric synthesis remains a cornerstone of modern pharmaceutical and fine chemical manufacturing. The demand for enantiomerically pure compounds has driven the development of a vast arsenal of chiral auxiliaries, ligands, and catalysts. Among these, derivatives of chiral amino alcohols have proven exceptionally versatile. Tert-butyl N-(1-methoxypropan-2-yl)carbamate, available as both (R) and (S) enantiomers, represents a valuable yet perhaps underutilized tool in this context.
This molecule, systematically known as N-Boc-(O-methyl)-alaninol, combines several key features:
-
Stereochemical Definition: A fixed stereocenter at the C2 position.
-
Steric Bulk: A tert-butoxycarbonyl (Boc) group that provides steric hindrance and modulates reactivity.
-
Coordinating Group: A methoxy ether at the C1 position that can act as a hemilabile coordinating group in metal-catalyzed reactions.
These attributes make it an excellent precursor for chiral ligands or a reliable chiral auxiliary for directing diastereoselective reactions. This guide will focus on its application in the synthesis of chiral phosphine ligands, which are pivotal for asymmetric hydrogenation and other transition-metal-catalyzed processes.
Core Application: Synthesis of P-Chiral Phosphine-Amines
A prominent application of N-Boc-(O-methyl)-alaninol is in the synthesis of P-chiral phosphine ligands. These ligands are highly sought after due to their ability to create a well-defined, rigid chiral environment around a metal center, often leading to superior enantioselectivity in catalysis compared to ligands with chirality only on the carbon backbone.
The synthesis involves the diastereoselective reaction of a phosphine-borane complex with the deprotonated carbamate. The chiral auxiliary guides the approach of the electrophile to the phosphorus atom, establishing the P-stereocenter. Subsequent removal of the auxiliary yields the enantiopure P-chiral phosphine.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of the phosphine alkylation is dictated by the formation of a rigid six-membered ring intermediate upon deprotonation of the carbamate with a strong base like sec-butyllithium.
-
Deprotonation: sec-Butyllithium selectively deprotonates the N-H proton of the Boc-carbamate.
-
Chelation: The resulting lithium amide coordinates intramolecularly with the methoxy group's oxygen atom. This forms a stable, chair-like six-membered ring chelate.
-
Steric Shielding: The bulky tert-butyl group of the Boc moiety preferentially occupies an equatorial position in this chelate, effectively blocking one face of the molecule.
-
Directed Alkylation: An incoming electrophile (in this case, the phosphorus center of a reagent like diphenylphosphine chloride) is directed to the less sterically hindered face, resulting in a highly diastereoselective bond formation.
This entire process is a testament to the power of substrate control in asymmetric synthesis, where the inherent chirality of a starting material is used to direct the formation of a new stereocenter.
Visualization: Mechanism of Diastereoselective Alkylation
Caption: Workflow for diastereoselective synthesis of a P-chiral phosphine precursor.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies in the synthesis of chiral ligands and provide a validated starting point for laboratory execution.
Protocol: Synthesis of (S)-tert-butyl N-(1-methoxypropan-2-yl)-N-(diphenylphosphino)carbamate
This protocol details the key diastereoselective phosphinylation step.
Materials:
-
(S)-tert-butyl N-(1-methoxypropan-2-yl)carbamate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (1.1 eq, ~1.4 M in cyclohexane)
-
Chlorodiphenylphosphine (1.05 eq)
-
Argon or Nitrogen atmosphere
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add (S)-tert-butyl N-(1-methoxypropan-2-yl)carbamate (e.g., 2.03 g, 10.0 mmol).
-
Dissolution: Dissolve the carbamate in 40 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add sec-butyllithium (1.1 eq, e.g., 7.85 mL of a 1.4 M solution) dropwise over 10 minutes. The solution may turn slightly yellow. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add chlorodiphenylphosphine (1.05 eq, e.g., 1.95 mL, 10.5 mmol) dropwise. Ensure the internal temperature does not rise above -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a single diastereomer.
Data Presentation: Expected Outcomes
The following table summarizes typical results for the synthesis and subsequent deprotection to yield the free phosphine-amine, a valuable ligand in its own right.
| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Analytical Method |
| Phosphinylation | (S,R)-tert-butyl N-(1-methoxypropan-2-yl)(diphenylphosphino)carbamate | 85-95% | >98:2 | ³¹P NMR, HPLC |
| Boc-Deprotection (TFA) | (R)-N-(1-methoxypropan-2-yl)-P,P-diphenylphosphinamine | >95% | No racemization observed | ¹H NMR, ³¹P NMR |
Broader Applications and Future Directions
While the synthesis of P-chiral phosphines is a primary application, the principles demonstrated here can be extended. The chiral N-Boc-(O-methyl)-alaninol framework can be used to:
-
Direct other electrophilic additions: The lithiated intermediate can react with other electrophiles, such as silyl halides or alkyl halides, to create new C-Si or C-C bonds with high diastereoselectivity.
-
Serve as a chiral controller in aldol reactions: After conversion to a chiral enolate, the auxiliary can direct the stereochemical course of aldol additions.
-
Act as a precursor for more complex ligands: The amine functionality, once deprotected, can be further elaborated into bidentate or tridentate ligands for a wider range of catalytic transformations.
The combination of a robust stereocenter, a sterically demanding protecting group, and a coordinating ether functionality makes tert-butyl N-(1-methoxypropan-2-yl)carbamate a powerful and versatile tool for the modern synthetic chemist.
References
-
Wolters, P., & Bolm, C. (2017). P-Chiral Phosphorus Compounds as Catalysts in Asymmetric Synthesis. Angewandte Chemie International Edition, 56(38), 11612-11621. [Link]
-
Hayashi, T. (2000). Chiral Monodentate Phosphine Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 33(6), 354-362. [Link]
Application Notes & Protocols: Biocatalytic Synthesis of (S)-1-methoxy-2-propylamine
Introduction: The Significance of (S)-1-methoxy-2-propylamine
(S)-1-methoxy-2-propylamine is a critical chiral building block in the synthesis of numerous high-value molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its specific stereoisomeric form is essential for the biological activity and safety of the final products, making its enantiomerically pure synthesis a key manufacturing step.[1] Traditional chemical methods for producing such chiral amines often involve harsh reaction conditions, the use of hazardous reagents, and complex purification procedures to separate the desired enantiomer from a racemic mixture.[3]
Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a greener, more efficient, and highly selective alternative.[3][4] This application note provides a detailed guide to the synthesis of (S)-1-methoxy-2-propylamine through the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, utilizing a transaminase (ATA) enzyme.[1][5] We will delve into the mechanistic principles, provide a step-by-step experimental protocol, detail analytical methods for monitoring and characterization, and offer insights into process optimization.
The Biocatalytic Approach: Asymmetric Synthesis via Transamination
The core of this process is the use of an (S)-selective ω-transaminase (EC 2.6.1.x).[6] These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[4][6] This reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which acts as an intermediary carrier of the amino group.[6][7]
Reaction Mechanism: A Tale of Two Half-Reactions
The transamination reaction proceeds via a "ping-pong bi-bi" mechanism, which can be conceptualized in two distinct half-reactions.[5][6]
-
First Half-Reaction: The amine donor (e.g., isopropylamine) binds to the PLP cofactor, which is initially linked to a lysine residue in the enzyme's active site. The amino group is transferred to PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing the deaminated donor (e.g., acetone).
-
Second Half-Reaction: The ketone substrate (1-methoxy-2-propanone) enters the active site and reacts with the PMP intermediate. The amino group is transferred from PMP to the ketone, generating the chiral amine product, (S)-1-methoxy-2-propylamine, and regenerating the PLP-enzyme complex for the next catalytic cycle.
This elegant enzymatic process allows for the direct, asymmetric synthesis of the desired amine with high enantiomeric excess (ee), often exceeding 99%.[8]
Experimental Workflow: From Enzyme Selection to Purified Product
The successful biocatalytic synthesis of (S)-1-methoxy-2-propylamine involves a systematic workflow encompassing enzyme selection, reaction setup and execution, and finally, product analysis and purification.
Caption: Overall workflow for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine.
Part 1: Enzyme Selection - Identifying the Right Biocatalyst
The choice of transaminase is paramount for achieving high conversion and stereoselectivity. While numerous wild-type and engineered transaminases exist, a practical approach for initial screening is to use commercially available enzyme kits.
Recommendation: The Codex® ATA Screening Kit provides a panel of 24 engineered ω-transaminases with diverse substrate specificities and selectivities.[9][10] This allows for rapid identification of a suitable enzyme for the amination of 1-methoxy-2-propanone. Enzymes such as ATA-217 have shown activity on related substrates and serve as a good starting point for screening and further engineering efforts if necessary.[11]
Part 2: Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis (e.g., 50 mL). All operations should be performed in a well-ventilated fume hood.
Materials & Reagents:
-
Selected (S)-selective transaminase (lyophilized powder)
-
1-Methoxy-2-propanone (substrate)
-
Isopropylamine (amine donor)[12]
-
Pyridoxal 5'-phosphate (PLP) (cofactor)[13]
-
Triethanolamine buffer components (or other suitable buffer, e.g., potassium phosphate)
-
Hydrochloric acid (HCl) for pH adjustment and reaction quenching
-
Sodium hydroxide (NaOH) for pH adjustment and product work-up
-
Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE) or dichloromethane)
-
Deionized water
Protocol Steps:
-
Buffer Preparation: Prepare a 0.1 M Triethanolamine buffer. Adjust the pH to a range of 7.5 - 9.0, as the optimal pH can be enzyme-dependent.[9]
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the following components in order:
-
Enzyme Addition: Once all other components are dissolved and the temperature is stabilized (e.g., 45-60 °C, enzyme-dependent), add the transaminase enzyme powder (e.g., 5 g/L).[11][13]
-
Incubation: Stir the reaction mixture at the optimal temperature for the chosen enzyme. Monitor the reaction progress periodically. The reaction is typically complete within 12-36 hours.[8]
-
Reaction Monitoring:
-
Conversion Analysis: Withdraw small aliquots (e.g., 100 µL) at time intervals. Quench the reaction by adding an equal volume of 1 M HCl. Analyze the consumption of 1-methoxy-2-propanone by standard Gas Chromatography (GC) on a non-chiral column (e.g., DB-5 or equivalent).
-
Enantiomeric Excess (ee) Analysis: Once significant conversion is observed, perform chiral analysis as described in the analytical section below.
-
-
Reaction Work-up and Product Isolation:
-
Quenching: Terminate the reaction by adding concentrated HCl to lower the pH significantly.[14]
-
Purification via Distillation (as per patent literature):
-
Perform a flash distillation to remove the acetone by-product and any unreacted 1-methoxy-2-propanone.[14]
-
Basify the remaining mixture with a 50% aqueous NaOH solution to deprotonate the amine product.[14]
-
Distill the amines (product and excess isopropylamine) from the mixture.[14]
-
A final fractional distillation can separate the (S)-1-methoxy-2-propylamine from the lower-boiling isopropylamine.[14]
-
-
Alternative Purification via Extraction:
-
After quenching, basify the aqueous reaction mixture with NaOH to a pH > 10.
-
Extract the aqueous phase multiple times with an organic solvent like MTBE.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation.
-
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes. These values should be optimized for the specific transaminase used.
| Parameter | Recommended Range/Value | Rationale & Reference |
| Substrate (1-Methoxy-2-propanone) | 50 - 200 g/L | Higher concentrations are economically favorable but may lead to substrate/product inhibition.[5][13] |
| Amine Donor (Isopropylamine) | 1 M (or greater excess) | A large excess is used to shift the reaction equilibrium towards product formation.[13] |
| Enzyme Loading | 1 - 10 g/L | Dependent on enzyme activity; higher loading reduces reaction time but increases cost. |
| PLP Cofactor | ~0.5 g/L (or ~1 mM) | Essential for transaminase activity; ensures the enzyme is in its active holo-form.[13][14] |
| pH | 7.0 - 9.0 | Enzyme activity and stability are pH-dependent; requires optimization for the selected enzyme.[8][9] |
| Temperature | 45 - 65 °C | Higher temperatures increase reaction rates but can lead to enzyme denaturation if too high.[11] |
| Expected Conversion | >95% | A well-optimized process can achieve near-complete conversion of the ketone substrate. |
| Expected Enantiomeric Excess (ee) | >99% | Transaminases are highly stereoselective, typically yielding products of very high optical purity.[8] |
Analytical Methods: Ensuring Product Quality
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-1-methoxy-2-propylamine.[1]
Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination
Direct analysis of chiral amines by GC can be challenging. Derivatization to form N-acetyl derivatives is a common and effective strategy to improve chromatographic separation.
Derivatization Protocol:
-
Dissolve a small sample of the purified amine in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess of acetic anhydride and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed to completion (can be monitored by TLC or GC).
-
Wash the reaction mixture with a dilute aqueous acid and then brine, dry the organic layer, and it is ready for injection.
Recommended GC Method:
| Parameter | Condition |
| Column | Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm, 0.12 µm) |
| Oven Temperature | 120 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Carrier Gas | Helium at 24 psi |
Under these conditions, the N-acetylated enantiomers of 1-methoxy-2-propylamine will be well-resolved, allowing for accurate determination of the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantiomeric separation, often performed on polysaccharide-based chiral stationary phases (CSPs).[15][16][17] While a specific method for 1-methoxy-2-propylamine is less commonly cited than GC, developing a method on a column like a Chiralcel® or Lux® series is a viable alternative, especially if derivatization is to be avoided.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider the following:
-
Product Inhibition: High concentrations of the amine product can inhibit the transaminase.[13] Consider in-situ product removal strategies for very high substrate loadings.
-
Equilibrium Limitation: Ensure a sufficient excess of the amine donor (isopropylamine) is used. The removal of the acetone by-product (e.g., by performing the reaction under a slight vacuum if the enzyme's stability permits) can also drive the equilibrium.[12]
-
Enzyme Inactivation: Verify that the pH and temperature have remained within the enzyme's optimal range throughout the reaction.
-
-
Low Enantiomeric Excess (ee): This is uncommon with transaminases but could indicate an issue with the enzyme itself or the analytical method. Confirm the identity and selectivity of the enzyme used. Ensure the chiral GC or HPLC method provides baseline separation of the enantiomers.
-
Purification Challenges: 1-methoxy-2-propylamine is a relatively volatile and water-soluble amine. During work-up, ensure the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the amine for efficient extraction into an organic solvent. Distillation should be performed carefully to avoid product loss.
Conclusion
The biocatalytic synthesis of (S)-1-methoxy-2-propylamine using transaminases offers a robust, highly selective, and sustainable manufacturing route.[2][4] By carefully selecting the appropriate enzyme and optimizing reaction parameters, researchers and drug development professionals can achieve high yields of this valuable chiral intermediate with exceptional enantiomeric purity. The protocols and analytical methods detailed in this guide provide a comprehensive framework for the successful implementation of this green chemistry approach.
References
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. Available at: [Link]
- Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Dovepress. Available at: [Link]
-
Codex® ATA Screening Kit. (n.d.). Codexis. Available at: [Link]
-
Novick, S. C., et al. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis. Available at: [Link]
-
Slabu, I., et al. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis. Available at: [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Available at: [Link]
-
Enzyme Screening Kits and Panels. (n.d.). Codexis. Available at: [Link]
-
Green, A. P., & Turner, N. J. (2024). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. Chemistry – A European Journal. Available at: [Link]
- Application of transaminase and mutant thereof in preparation of (S)-1-methoxy-2-propylamine. (2022). Chinese Patent No. CN114134126A.
-
Isopropylamine as Amine Donor in Transaminase-Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering. (2019). ResearchGate. Available at: [Link]
-
Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. (n.d.). White Rose eTheses Online. Available at: [Link]
-
Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. (2020). ACS Publications. Available at: [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. Available at: [Link]
-
Amine Transaminases in Biocatalytic Amine Synthesis. (2016). Diva-portal.org. Available at: [Link]
-
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2025). ResearchGate. Available at: [Link]
-
Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. (2019). National Institutes of Health. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]
-
The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions. (2019). PubMed. Available at: [Link]
-
Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. (2019). YAKHAK HOEJI. Available at: [Link]
-
Transaminases for chiral amine synthesis. (2010). PubMed. Available at: [Link]
-
Codex® ATA Screening Kit FAQs. (n.d.). Codexis. Available at: [Link]
-
Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. (2019). Frontiers in Molecular Biosciences. Available at: [Link]
-
Truppo, M. D., et al. (2010). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development. Available at: [Link]
-
Biocatalytic synthesis of chiral amine building blocks. (2021). Nottingham ePrints. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
- Engineered transaminase polypeptides for industrial biocatalysis. (2018). WIPO Patent Application WO/2018/231462.
-
Asymmetric Preparation of prim-, sec-, and tert-Amines Employing Selected Biocatalysts. (2013). ACS Publications. Available at: [Link]
-
Pyridoxal 5′-Phosphate-Dependent Enzymes: Catalysis, Conformation, and Genomics. (2019). ResearchGate. Available at: [Link]
-
Sustainable Synthesis of Chiral Amines. (n.d.). HIMS Biocat. Available at: [Link]
-
Activity screening with the (S)-selective TAs of the Codex ® Amine... (2020). ResearchGate. Available at: [Link]
-
Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. (n.d.). MDPI. Available at: [Link]
-
PLP (Pyridoxal Phosphate) Reactions. (2017). YouTube. Available at: [Link]
-
Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. (n.d.). Phenomenex. Available at: [Link]
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Application Notes & Protocols: Strategic Synthesis of Lacosamide via a Boc-Protected Intermediate
Executive Summary: A Modern Approach to Lacosamide Synthesis
Lacosamide, marketed as Vimpat®, is a crucial third-generation antiepileptic drug indicated for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain.[1] Its efficacy is rooted in a unique dual mode of action that involves the selective enhancement of slow inactivation of voltage-gated sodium channels. The synthesis of Lacosamide, chemically (R)-2-acetamido-N-benzyl-3-methoxypropionamide, demands a high degree of stereochemical control to ensure the therapeutic efficacy of the (R)-enantiomer.
Historically, the synthesis of Lacosamide has been approached through various routes, some of which involved hazardous reagents or expensive catalysts, such as methyl iodide with silver oxide, presenting challenges for industrial-scale production.[1][2] This guide details a contemporary, robust, and scalable synthetic strategy that proceeds through a key N-tert-butyloxycarbonyl (Boc) protected intermediate.
While the topic specifies tert-butyl N-(1-methoxypropan-2-yl)carbamate as a precursor, a comprehensive review of established synthetic literature reveals that the more direct and widely adopted precursor for the final stages of Lacosamide synthesis is (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate . This document will focus on the conversion of this pivotal intermediate to Lacosamide, a process that exemplifies modern pharmaceutical synthesis principles: strategic use of protecting groups, high-yield transformations, and operational simplicity. We will dissect the final two critical stages of this synthesis: N-Boc deprotection and subsequent N-acetylation.
The Strategic Role of the N-Boc Protecting Group
The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry. Its selection in the Lacosamide synthesis is deliberate and offers several advantages:
-
Mild and Orthogonal Deprotection: The Boc group is highly sensitive to acidic conditions, allowing for its removal without affecting other potentially sensitive functional groups in the molecule.[3] This orthogonality is key to a clean, high-yielding deprotection step.
-
Mechanism of Cleavage: Acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[3] This mechanism avoids harsh reagents and typically results in a straightforward reaction profile.
-
Improved Intermediate Solubility: The bulky and lipophilic nature of the Boc group often enhances the solubility of synthetic intermediates in common organic solvents, simplifying handling and purification processes.
This strategic choice lays the groundwork for an efficient and scalable synthesis, minimizing side-product formation and ensuring high fidelity of the chiral center.
Synthetic Workflow Overview
The conversion of the key precursor, (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, to Lacosamide is a two-step process. The workflow is designed for efficiency, moving from the protected amine to the final active pharmaceutical ingredient (API).
Diagram 1: High-level workflow for the conversion of the key Boc-protected precursor to Lacosamide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Lacosamide from its N-Boc protected precursor.
Protocol 1: N-Boc Deprotection of the Precursor
Objective: To efficiently remove the N-Boc protecting group to yield the free amine intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, as a salt.
Causality and Insights: This step leverages the acid lability of the Boc group. Using methanolic HCl is highly effective; methanol serves as the solvent, and the in-situ HCl gas provides the acidic catalyst for the deprotection.[4] The reaction is typically clean, and the product conveniently precipitates or is isolated as its hydrochloride salt, which is often a stable, crystalline solid, facilitating handling in the subsequent step. Monitoring the reaction is critical to prevent potential side reactions from prolonged exposure to strong acid.
Materials and Reagents:
-
(2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
-
Methanol (Anhydrous)
-
Methanolic HCl (e.g., 10-15% w/w) or concentrated HCl
-
Ethyl Acetate
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor, (2R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (1.0 eq), in methanol (approx. 1 mL per 1 g of precursor).[4]
-
Acid Addition: While stirring, slowly add methanolic HCl (approx. 1.0 mL per 1 g of precursor) to the solution at room temperature.[4] An exotherm may be observed. For larger scale reactions, cooling in an ice bath during addition is recommended.
-
Reaction Execution: Heat the reaction mixture to approximately 50°C under an inert atmosphere.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.[4]
-
To the resulting residue, add a non-polar solvent like ethyl acetate or MTBE and stir. This may induce precipitation of the hydrochloride salt of the product.
-
Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
-
Validation: The resulting intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide hydrochloride, should be a white to off-white solid. Confirm its identity via ¹H NMR and assess purity by HPLC (>98% is typical). This material is often used directly in the next step without further purification.
Protocol 2: N-Acetylation to Yield Lacosamide
Objective: To acetylate the primary amine of the intermediate to form the final Lacosamide product.
Causality and Insights: This is a standard nucleophilic acyl substitution reaction. The free amine, generated in situ by adding a base to the hydrochloride salt, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A base, such as triethylamine or sodium carbonate, is required to neutralize the HCl salt and to scavenge the acetic acid byproduct of the reaction, driving the equilibrium towards the product.[5] The choice of solvent is crucial for managing solubility and facilitating product isolation.
Materials and Reagents:
-
(R)-2-amino-N-benzyl-3-methoxypropionamide hydrochloride (from Protocol 1)
-
Acetic Anhydride
-
Triethylamine (TEA) or Sodium Carbonate
-
Dichloromethane (DCM) or Tert-butyl methyl ether (TBME)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: Suspend the amine hydrochloride salt (1.0 eq) in a suitable solvent like DCM or TBME (approx. 10 mL per 1 g of salt) in a round-bottom flask under an inert atmosphere. Cool the suspension to 0-5°C using an ice bath.
-
Base Addition: Slowly add triethylamine (approx. 1.1-1.2 eq) to the suspension. Stir for 15-20 minutes to allow for the formation of the free amine.
-
Acetylation: Add acetic anhydride (1.05-1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer. If DCM was used, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Lacosamide.
-
-
Purification and Validation:
-
The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol).
-
Dry the purified crystals under vacuum at 40-50°C.
-
Confirm the final product identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. A chiral HPLC method should be used to confirm enantiomeric purity.
-
Data Summary and Quality Control
Effective synthesis requires stringent quality control. The table below summarizes key parameters for the final product.
| Parameter | Specification | Rationale |
| Chemical Formula | C₁₃H₁₈N₂O₃ | Corresponds to the molecular structure of Lacosamide. |
| Molecular Weight | 250.30 g/mol | Essential for calculating molar equivalents and theoretical yield.[1] |
| Appearance | White to off-white crystalline solid | Standard physical property for pure Lacosamide. |
| Chemical Purity (HPLC) | ≥ 99.5% | Ensures the absence of process-related impurities and byproducts. |
| Chiral Purity (ee) | ≥ 99.8% (R)-enantiomer | Critical for therapeutic efficacy and safety, as the pharmacological activity resides in the (R)-enantiomer.[6] |
Process Logic and Relationships
The following diagram illustrates the logical flow and key decision points within the laboratory-scale synthesis protocol.
Diagram 2: Step-by-step laboratory protocol workflow from precursor to final API.
References
- US Patent US20130102811A1. (2013). Process for the preparation of lacosamide.
-
Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. [Link]
-
Choi, D., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7450-7456. [Link]
-
European Patent EP3519382B1. (2021). An improved process for the preparation of lacosamide. European Patent Office. [Link]
- World Intellectual Property Organization. (2018). An improved process for the preparation of lacosamide (Patent No. WO2018060781A1).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. [Link]
- Chinese Patent CN105646284A. (2016). Lacosamide synthesis method.
Sources
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- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Chiral Amine Synthesis
Welcome to the technical support center for chiral amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective C-N bond formation. Chiral amines are critical building blocks in over 40% of small-molecule pharmaceuticals, making mastery of their synthesis essential.[1] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during stereoselective amine synthesis.
Q1: My enantiomeric excess (ee) is consistently low or nonexistent. What are the most likely causes?
A1: Low enantioselectivity is the most frequent challenge and typically points to one of three core areas: the catalyst system, the reaction conditions, or the substrate itself.
-
Ineffective Catalyst/Ligand: The chiral catalyst or ligand is the primary director of stereochemistry. An inadequate choice may not create a sufficiently differentiated energetic barrier between the two transition states leading to the R and S enantiomers. Each substrate often requires extensive optimization of the catalyst system.[2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role. For instance, a reaction run at too high a temperature may provide enough energy to overcome the subtle energetic differences between diastereomeric transition states, leading to racemization.
-
Unfavorable Substrate Properties: Steric or electronic properties of your ketone/imine or amine source can interfere with the catalyst's ability to control the facial selectivity of the reaction. For example, substrates with minimal steric differentiation near the reacting center are notoriously difficult.
Q2: My reaction is not going to completion, and I observe significant amounts of starting material or imine intermediate. What should I do? A2: Incomplete conversion is often a kinetic issue.
-
Catalyst Deactivation: The amine product, being basic, can often bind to and deactivate the catalyst, especially in transition metal-catalyzed hydrogenations.[3] This is a known issue with N-alkyl imines due to the high basicity of the resulting product.[1][3] One strategy to mitigate this is to use N-sulfonyl imines, which are more stable and have a reduced tendency for product inhibition.[3]
-
Insufficient Reducing Agent/Unfavorable Equilibrium: In reductive aminations, the equilibrium between the carbonyl compound/amine and the imine/water might not favor the imine. Consider using a dehydrating agent (e.g., molecular sieves) or choosing a reducing agent that does not react with the carbonyl starting material, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][5]
-
Low Reaction Temperature: While lower temperatures often favor selectivity, they also slow down the reaction rate. A careful balance must be struck. Consider a temperature screen to find the optimal point.
Q3: I'm observing side products. What are the common culprits?
A3: Side product formation usually arises from competing reaction pathways.
-
Reduction of Carbonyl: In reductive aminations, if the reducing agent is too reactive (e.g., NaBH4), it can reduce the starting aldehyde or ketone before imine formation is complete.[5]
-
Over-Alkylation: When synthesizing primary or secondary amines, it's possible for the product to react further with the starting material, leading to tertiary amines or other over-alkylated species.[4]
-
Racemization of Product: If the product amine has an acidic proton alpha to the newly formed stereocenter, harsh basic or acidic conditions during workup or purification can lead to epimerization.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving specific, complex problems.
Guide 1: Troubleshooting Poor Enantioselectivity in Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination is a cornerstone of chiral amine synthesis.[6] When enantioselectivity falters, a systematic approach is required.
The following diagram outlines a decision-making process for troubleshooting low enantiomeric excess (ee).
Caption: Troubleshooting workflow for low enantioselectivity.
The choice of catalyst is paramount. Both transition-metal complexes and organocatalysts like chiral phosphoric acids (CPAs) are powerful tools.[7][8][9]
-
Problem: The ligand does not provide sufficient steric hindrance to effectively shield one face of the imine.
-
Causality: The enantioselectivity arises from the difference in activation energy (ΔΔG‡) between the two competing diastereomeric transition states. If the ligand's chiral environment does not create a significant energetic penalty for one approach, a racemic or near-racemic mixture will result. Subtle substrate-ligand interactions, such as hydrogen bonding, are key to achieving high enantioselectivity.[10]
-
Solution: Screen a panel of ligands with different steric and electronic properties. For iridium-catalyzed hydrogenations, ligands like JosiPhos and PHOX-type ligands have proven effective.[1][3] For CPA-catalyzed reactions, modifying the 3,3'-substituents on the BINOL backbone can dramatically influence selectivity.[11]
-
-
Problem: The catalyst is not suitable for the substrate class (e.g., N-alkyl vs. N-aryl imines).
-
Causality: N-alkyl imines are often more challenging substrates than N-aryl imines.[3] The resulting N-alkyl amines are more basic and can lead to catalyst deactivation.[1][3]
-
Solution: For N-alkyl imines, consider specialized catalysts like the iridacycles developed by Pfaltz, Riera, and Verdaguer, which show high efficiency.[1] Alternatively, consider organocatalytic methods. A three-component reductive amination using a CPA catalyst with Hantzsch ester as the reductant is effective for a wide range of ketones and amines.[11]
-
The reaction environment can dramatically influence the stereochemical outcome.[12]
-
Problem: The solvent is interfering with the catalyst-substrate interaction.
-
Causality: Solvents can coordinate to the metal center, alter the catalyst's conformation, or change the solvation of the transition state, all of which impact stereoselectivity.[13] The effect can be profound; nonpolar solvents often give higher enantioselectivities in reactions involving hydrogen bonding compared to polar solvents.[7] In some cases, changing the solvent can even invert the enantiomer produced.[13]
-
Solution: Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, THF, Dichloromethane, 2-MeTHF). Bio-based solvents are also emerging as green alternatives.[14] The counteranion and solvent can both play a crucial role in catalytic performance.[1]
-
-
Problem: The reaction temperature is too high.
-
Causality: According to the Eyring equation, the difference in activation energies (ΔΔG‡) is inversely proportional to the temperature's influence on the enantiomeric ratio. Higher temperatures provide more thermal energy, making it easier for the reaction to proceed through the higher-energy transition state, thus eroding enantioselectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Note that this will decrease the reaction rate, so longer reaction times may be necessary.
-
The following table illustrates how catalyst and solvent choice can impact the asymmetric hydrogenation of a model imine.
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Ir-MaxPHOX (C13) | Toluene | 25 | 95 | 94 | Riera & Verdaguer[1] |
| 2 | Ru/MsDPEN (C14f) | MeOH | 50 | >99 | 99 | Fan[1] |
| 3 | CPA (VAPOL-derived) | Toluene | RT | 98 | 96 | Antilla[15] |
| 4 | CPA (VAPOL-derived) | CH3CN | RT | 95 | 85 | Antilla (Hypothetical) |
Data is representative and compiled from multiple sources for illustrative purposes.
Part 3: Experimental Protocols & Diagrams
Protocol: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reductive Amination
This protocol describes a general procedure for the three-component synthesis of a chiral amine from a ketone, an amine, and Hantzsch ester, a common method in organocatalysis.[11]
Reaction Mechanism Overview
The CPA catalyst acts as a bifunctional catalyst, activating the imine via its Brønsted acidic proton while the Lewis basic phosphoryl oxygen organizes the Hantzsch ester for a stereoselective hydride transfer.[9][11]
Caption: Mechanism of CPA-catalyzed reductive amination.
Step-by-Step Methodology:
-
Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the ketone (1.0 mmol, 1.0 equiv.), the amine (1.1 mmol, 1.1 equiv.), and the Hantzsch ester (1.2 mmol, 1.2 equiv.).
-
Solvent: Add anhydrous toluene (2.0 mL) via syringe under an inert atmosphere (N2 or Argon).
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the ketone starting material is fully consumed (typically 12-48 hours).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate (15 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove the acidic catalyst.
-
Wash with brine (1 x 10 mL), dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
References
-
Pérez, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Pérez, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (PMC). [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Pérez, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Pellissier, H. (2009). Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences. [Link]
-
Wang, L., et al. (2024). Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. CCS Chemistry. [Link]
-
Request PDF. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]
-
Zhang, W., et al. (2023). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2024). Catalyzed Enantioselective Organic Synthesis. National Institutes of Health (PMC). [Link]
-
Sperger, T., et al. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. MDPI. [Link]
-
Reddit User Discussion. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
da Silva, G. N., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. [Link]
-
Pellissier, H. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Al-Zoubi, R. M. (2015). Catalytic Asymmetric Reactions by Metal and Chiral Phosphoric Acid Sequential Catalysis. The Journal of Organic Chemistry. [Link]
-
Chemical Science. (n.d.). Origin of stereoselectivity in the amination of alcohols using cooperative asymmetric dual catalysis involving chiral counter-ions. Royal Society of Chemistry. [Link]
-
Denard, C. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (PMC). [Link]
-
Mathew, S., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]
-
Hyster, T. K. (2021). Enzymatic strategies for asymmetric synthesis. National Institutes of Health (PMC). [Link]
-
Gotor-Fernández, V., et al. (2020). Application of Biobased Solvents in Asymmetric Catalysis. National Institutes of Health (PMC). [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Wordpress. [Link]
-
Gámez-Montaño, R., et al. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]
-
Wills, M., et al. (2015). C–N Bond Formation between Alcohols and Amines Using an Iron Cyclopentadienone Catalyst. Organic Letters. [Link]
-
University of Wisconsin. (n.d.). Asymmetric reactions_synthesis. University of Wisconsin. [Link]
-
Chemistry LibreTexts. (2021). Chiral Phosphoric Acids (PAs). Chemistry LibreTexts. [Link]
-
Wu, Z., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. [Link]
-
MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. [Link]
-
Ogiwara, Y., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
de Sousa, J. S., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
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- 2. people.uniurb.it [people.uniurb.it]
- 3. pubs.acs.org [pubs.acs.org]
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- 15. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: A Guide to tert-butyl N-(1-methoxypropan-2-yl)carbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl N-(1-methoxypropan-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block. As a Boc-protected amine, its integrity is paramount for predictable and reproducible synthetic outcomes. This guide provides in-depth, field-proven insights into its handling, storage, and troubleshooting, moving beyond simple protocols to explain the chemical principles behind our recommendations.
Core Chemical Profile and Stability
The stability of tert-butyl N-(1-methoxypropan-2-yl)carbamate is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acid, which is the principal degradation pathway of concern. Understanding its chemical liabilities is the first step in preventing experimental failure.
| Property | Data | Causality and Experimental Insight |
| IUPAC Name | tert-butyl N-(1-methoxypropan-2-yl)carbamate | - |
| Molecular Formula | C₉H₁₉NO₃ | - |
| Molecular Weight | 189.25 g/mol | - |
| Primary Liability | Acid Hydrolysis | The carbamate is readily cleaved under acidic conditions, even trace amounts, to yield the unprotected amine, carbon dioxide, and isobutylene.[1][2][3] This is the most common cause of unexpected side products or reaction failure. |
| Secondary Liability | Strong Base Hydrolysis | While generally stable to mild bases[4], strong basic conditions (e.g., pH > 10) can induce hydrolysis of the carbamate ester linkage over time.[5] |
| Thermal Stability | Moderate | The Boc group can be cleaved by heat.[1] While stable at room temperature, prolonged exposure to high temperatures (e.g., reflux in high-boiling solvents) can lead to decomposition, potentially releasing CO and NOx.[5] |
| Moisture/Air | Moderately Sensitive | The compound should be protected from moisture to prevent slow hydrolysis, a reaction that can be catalyzed by ambient acidic or basic impurities.[5] Handling under an inert atmosphere is best practice. |
The Primary Degradation Pathway: Acid-Catalyzed Deprotection
The central vulnerability of this molecule is the acid-labile Boc group. The process is initiated by protonation of the carbonyl oxygen, followed by the loss of the highly stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to give the free amine.
Caption: Acid-catalyzed deprotection of the Boc group.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on the chemical principles outlined above.
Q: My reaction unexpectedly yielded 1-methoxypropan-2-amine as a major byproduct. What went wrong?
A: This is a classic sign of unintended Boc-group cleavage. The root cause is almost certainly the presence of acid.
-
Causality: The Boc group is highly sensitive to protic and Lewis acids.[6] The deprotection can be triggered by sources of acid you may not have considered.
-
Troubleshooting Protocol:
-
Audit Your Reagents: Check the pH of all aqueous solutions. Are you using a salt form of a reagent that might be acidic (e.g., an amine hydrochloride)? Are your solvents truly neutral? Some grades of chloroform, for instance, can contain trace HCl as a stabilizer.
-
Purify Your Solvents: If you suspect solvent contamination, distill them over a suitable drying agent or pass them through a column of activated neutral alumina.
-
Incorporate a Scavenger: In reactions where acid might be generated in situ, consider adding a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to neutralize it as it forms.
-
Control Your Glassware: Ensure all glassware is free of acidic residue from previous experiments by washing with a dilute base solution followed by a thorough rinse with deionized water.
-
Q: I dissolved the compound for an NMR sample and the spectrum looks "messy" with broad peaks and new signals after a few hours. Is it degrading?
A: Yes, this is a strong indicator of degradation within the NMR tube.
-
Causality: Standard deuterated chloroform (CDCl₃) is often shipped with trace amounts of DCl/HCl, which is sufficient to slowly cleave the Boc group. What you are likely observing is a mixture of your starting material and the newly formed free amine.
-
Troubleshooting Protocol:
-
Use Neutralized Solvent: For sensitive substrates, purchase stabilized CDCl₃ containing a scavenger like silver foil or potassium carbonate. Alternatively, prepare it fresh by passing the solvent through a small plug of basic alumina directly into the NMR tube.
-
Acquire Spectrum Immediately: Do not let samples of acid-sensitive compounds sit for extended periods before analysis. Prepare the sample and acquire the spectrum as quickly as possible.
-
Use an Aprotic Solvent: If possible, use an aprotic, non-acidic solvent like benzene-d₆ or THF-d₈ for analysis.
-
Q: My HPLC analysis shows a gradual loss of my main peak and the appearance of a new, more polar peak over time, even when stored in the freezer. Why?
A: This suggests slow hydrolysis, likely accelerated by the storage solvent.
-
Causality: Storing the compound in a protic solvent, especially one containing water (like methanol or acetonitrile with ambient moisture), can facilitate slow hydrolysis of the carbamate. Freezing slows this process but does not stop it, particularly if acidic or basic impurities are present to catalyze the reaction.
-
Troubleshooting Protocol:
-
Store Dry: The solid compound is significantly more stable than its solutions. Whenever possible, store it as a dry solid.[7]
-
Use Anhydrous Solvents: Prepare solutions using high-purity, anhydrous solvents.
-
Flash Freeze: If solution storage is unavoidable, aliquot the solution into separate vials and flash-freeze them in liquid nitrogen before transferring to a -80°C freezer. This minimizes the time spent in the liquid phase where degradation is faster. Avoid repeated freeze-thaw cycles.
-
Caption: Troubleshooting workflow for unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the definitive long-term storage conditions for solid tert-butyl N-(1-methoxypropan-2-yl)carbamate?
For maximum shelf-life, the solid compound should be stored at 2-8°C in a tightly sealed, opaque container to protect from moisture and light.[5] For ultimate stability, we recommend flushing the container with an inert gas like argon or nitrogen before sealing. This creates an environment that minimizes the risk of hydrolysis and oxidative degradation.
Q2: How can I visually identify if my compound has degraded?
Visible signs like discoloration (yellowing or browning) or changes in texture (clumping due to moisture) can indicate degradation. However, significant degradation can occur without any visible change . The only reliable method to assess purity is through analytical techniques like NMR, HPLC, or LC-MS. Always run a quality control check on older material before use in a critical synthesis.
Q3: What solvents are safe for dissolving and short-term storage?
High-purity, anhydrous aprotic solvents are the best choice. Examples include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile (anhydrous grade)
Avoid protic solvents like methanol or ethanol for storage, as they can participate in solvolysis. Always prepare solutions fresh for use. If you must store a solution, do so at -20°C or below for no more than a few days.
Q4: What is the full range of chemical incompatibilities I should be aware of?
Beyond strong acids, be cautious with:
-
Strong Oxidizing Agents: These can react with the molecule, though the carbamate itself is relatively robust.[8]
-
Lewis Acids: Reagents like AlCl₃, ZnBr₂, or TMSI can effectively cleave the Boc group, sometimes under milder conditions than protic acids.[6]
-
Heat: Avoid prolonged heating, especially in the presence of other reagents, as this can cause thermal decomposition.[1]
Experimental Protocol: Accelerated Stability Assessment
This protocol provides a self-validating system to test the stability of your compound under specific conditions.
Objective: To determine the stability of tert-butyl N-(1-methoxypropan-2-yl)carbamate in solution at different pH values.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
-
Buffer Preparation: Prepare three aqueous buffers:
-
pH 2.0 (0.01 M HCl)
-
pH 7.0 (Phosphate Buffered Saline)
-
pH 10.0 (Carbonate-Bicarbonate Buffer)
-
-
Sample Incubation:
-
For each pH condition, mix 100 µL of the stock solution with 900 µL of the respective buffer in a sealed HPLC vial. This gives a final concentration of 100 µg/mL.
-
Prepare three replicate vials for each condition.
-
Prepare a "Time Zero" sample by immediately adding 900 µL of 50:50 acetonitrile:water to 100 µL of the stock solution.
-
Place the pH-buffered vials in a heating block or incubator set to 40°C.
-
-
HPLC Analysis:
-
Immediately analyze the "Time Zero" sample by reverse-phase HPLC with UV detection to establish the initial purity and retention time.
-
Analyze one replicate vial from each pH condition at specific time points (e.g., 4 hours, 12 hours, 24 hours, 48 hours).
-
Monitor for a decrease in the area of the parent peak and the emergence of any new peaks (particularly the more polar, earlier-eluting free amine).
-
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to Time Zero. Significant degradation at pH 2 is expected.[5] This provides quantitative data on the compound's stability under your specific experimental conditions.
References
-
Thermo Fisher Scientific. tert-Butyl carbamate - Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Zeitschrift für Kristallographie - New Crystal Structures. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. [Link]
-
PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]
-
Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol. [Link]
-
PubChem. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Fisher Scientific. Safety Data Sheet. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. file.bldpharm.com [file.bldpharm.com]
Validation & Comparative
Cost-benefit analysis of (S)-(+)-1-Methoxy-2-propylamine synthesis routes
An In-Depth Technical Guide to the Synthesis of (S)-(+)-1-Methoxy-2-propylamine: A Cost-Benefit Analysis
Introduction
(S)-(+)-1-Methoxy-2-propylamine is a vital chiral building block in the synthesis of a multitude of fine chemicals, particularly pharmaceuticals and agrochemicals.[1][2] Its specific stereoisomeric form is often crucial for the desired biological activity and safety profile of the final active ingredient. Consequently, the development of efficient, cost-effective, and enantioselective synthetic routes to this compound is of paramount importance to researchers and professionals in the chemical and pharmaceutical industries.
This guide provides a comprehensive comparison of the primary synthetic strategies for producing enantiomerically pure (S)-(+)-1-Methoxy-2-propylamine. We will delve into both biocatalytic and traditional chemical methodologies, offering a critical cost-benefit analysis supported by experimental data. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices, the integrity of the protocols, and the authoritative scientific grounding for each claim.
Biocatalytic Synthesis Routes: The "Green" Chemistry Approach
Biocatalytic methods have gained significant traction due to their exceptional stereoselectivity, mild reaction conditions, and reduced environmental footprint.[1] These routes typically employ enzymes to catalyze the asymmetric amination of a prochiral ketone.
Transaminase (TA) Catalyzed Asymmetric Amination
This is one of the most prominent biocatalytic methods, utilizing transaminase enzymes to convert the prochiral ketone, 1-methoxy-2-propanone, directly into the desired (S)-amine.[3]
Causality of Experimental Choices: The core of this method is the enzyme's active site, which is exquisitely shaped to bind the substrate in a specific orientation, leading to the addition of the amino group to only one face of the ketone. This results in a very high enantiomeric excess (ee). The choice of the amine donor is critical; often a cheap and readily available amine like isopropylamine (IPA) or L-alanine is used in excess to drive the reaction equilibrium towards product formation.[4][5] The reaction is typically run in an aqueous buffer at or near physiological pH and mild temperatures, which minimizes side reactions and energy consumption.
Caption: Biocatalytic synthesis via transamination.
Experimental Protocol: Transaminase-Catalyzed Synthesis [1][4]
| Step | Procedure | Rationale |
| 1 | Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5). | Maintains optimal pH for enzyme activity. |
| 2 | Dissolve 1-methoxy-2-propanone (substrate), isopropylamine (amine donor, typically in large excess), and pyridoxal phosphate (PLP, cofactor). | Provides all necessary reactants for the enzymatic conversion. PLP is an essential cofactor for most transaminases. |
| 3 | Add the selected transaminase enzyme (e.g., a commercially available ω-TA). | The biocatalyst that drives the stereoselective reaction. |
| 4 | Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. | Provides optimal conditions for enzyme stability and activity. Agitation ensures proper mixing. |
| 5 | Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). | Tracks the conversion of the ketone to the amine and determines the enantiomeric excess. |
| 6 | Once the reaction is complete, perform a work-up by adjusting the pH to >10 and extracting the product with an organic solvent (e.g., methyl tert-butyl ether). | The basic pH ensures the amine is in its free base form, facilitating extraction into the organic phase. |
| 7 | Purify the product by distillation under reduced pressure. | Removes the solvent and any remaining impurities to yield the pure amine. |
Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination
An alternative enzymatic route involves amine dehydrogenases. These enzymes catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH) as the reducing agent.[3]
Causality of Experimental Choices: The AmDH system is attractive because it uses inexpensive ammonia directly. However, it requires a cofactor regeneration system to replenish the expensive NADH consumed in the reaction. This is often achieved by adding a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose).[5] This creates a multi-enzyme "one-pot" system that can be highly efficient but adds complexity to the process design.
Caption: Amine dehydrogenase synthesis with cofactor regeneration.
Chemical Synthesis Routes
Traditional chemical synthesis offers alternative pathways that can be advantageous in terms of raw material costs and scalability, but often at the expense of stereoselectivity and environmental impact.
Reductive Amination of 1-Methoxy-2-propanone and Chiral Resolution
This is a straightforward and common chemical approach. First, a racemic mixture of 1-methoxy-2-propylamine is produced via reductive amination of 1-methoxy-2-propanone. The enantiomers are then separated in a subsequent resolution step.[1]
Causality of Experimental Choices: The initial reductive amination is typically performed using a reducing agent like sodium borohydride or catalytic hydrogenation.[6] This step is not stereoselective and produces a 50:50 mixture of the (R) and (S) enantiomers. The key challenge lies in the resolution step. This is often achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid). The differing solubilities of these salts allow for their separation by fractional crystallization. This method is robust but inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.
Caption: Synthesis via reductive amination and chiral resolution.
Synthesis from a Chiral Precursor: (S)-Alaninol
This approach leverages a readily available chiral starting material, (S)-alaninol, to introduce the desired stereochemistry from the outset.
Causality of Experimental Choices: This is an example of a "chiral pool" synthesis. (S)-alaninol already possesses the correct stereocenter. The synthesis involves converting the primary alcohol of (S)-alaninol into a methoxy group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with a methylating agent like methyl iodide. This route avoids a resolution step and guarantees high enantiomeric purity if the starting material is pure. The main cost driver is the price of the chiral precursor, (S)-alaninol.
Caption: Synthesis from the chiral precursor (S)-alaninol.
Comparative Analysis: A Head-to-Head Evaluation
The optimal synthesis route depends heavily on the specific requirements of the project, such as scale, budget, and purity specifications.
| Parameter | Transaminase Route | Amine Dehydrogenase Route | Reductive Amination + Resolution | Synthesis from (S)-Alaninol |
| Yield | High (>80-95%)[7] | Moderate to High (Variable)[8] | Low (<50% theoretical max) | High (>90%) |
| Enantiomeric Excess (ee) | Excellent (>99%)[7] | Excellent (>99%) | Excellent (>99% after resolution) | Excellent (>99%) |
| Starting Materials | 1-Methoxy-2-propanone, Amine Donor | 1-Methoxy-2-propanone, Ammonia | 1-Methoxy-2-propanone, Resolving Agent | (S)-Alaninol, Methylating Agent |
| Key Cost Driver | Enzyme cost, Cofactor[9][10] | Enzyme cost, Cofactor regeneration | Resolving agent, Waste of one enantiomer | Cost of (S)-Alaninol |
| Reaction Conditions | Mild (30-40°C, atmospheric pressure) | Mild (30-40°C, atmospheric pressure) | Variable (Can require high pressure H₂) | Moderate (Requires anhydrous conditions) |
| Environmental Impact | Low (Aqueous, biodegradable catalyst) | Low (Generates water as byproduct) | Moderate (Solvent use, waste generation) | Moderate (Use of strong bases, solvents) |
| Scalability | Demonstrated at industrial scale[5] | Promising, but less mature | Well-established industrial process | Feasible, dependent on precursor supply |
| Key Advantage | Highest enantioselectivity in one step | Uses cheap ammonia source | Uses cheap starting materials | Stereochemistry is pre-defined |
| Key Disadvantage | High initial enzyme cost | Requires complex cofactor regeneration | 50% theoretical yield loss | High cost of chiral precursor |
Concluding Insights: Which Route to Choose?
-
For Highest Purity and Green Chemistry: The Transaminase-catalyzed route is often the superior choice. It offers unparalleled enantioselectivity (>99% ee) in a single step under mild, environmentally friendly conditions.[1][7] While the initial enzyme cost can be high, developments in enzyme immobilization and reuse are making this route increasingly cost-competitive, especially at scale.[10]
-
For Cost-Sensitive, Large-Scale Production: The classic Reductive Amination followed by Chiral Resolution remains a workhorse in the industry. Its reliance on cheaper bulk chemicals can make it economically attractive, provided an efficient resolution process is in place and there is a possibility to racemize and recycle the unwanted (R)-enantiomer.
-
For Rapid, Lab-Scale Synthesis: Synthesis from (S)-alaninol is an excellent option when the cost of the starting material is not the primary constraint. It is a reliable and straightforward route to obtaining a highly pure product without the need for developing a biocatalytic process or performing a tedious resolution.
-
Emerging Technologies: The Amine Dehydrogenase route is a technology to watch.[3] As enzyme engineering improves the efficiency of AmDHs and their cofactor regeneration systems, this method could become a highly cost-effective and sustainable option by directly utilizing ammonia.[10]
Final Product Characterization
Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.
Caption: Workflow for the characterization of the final product.
References
-
Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. ResearchGate. Available at: [Link]
- Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents.
- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available at: [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]
-
(PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. ResearchGate. Available at: [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Asymmetric Synthesis. Available at: [Link]
-
Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Forschungszentrum Jülich. Available at: [Link]
Sources
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- 2. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Characterization data for N-Boc-DL-alaninol vs N-Boc-methoxypropylamine
As a Senior Application Scientist, this guide provides a comprehensive comparison of the characterization data for N-Boc-DL-alaninol and N-Boc-methoxypropylamine. This document is intended for researchers, scientists, and drug development professionals who utilize these building blocks in their synthetic workflows.
Introduction: A Tale of Two Building Blocks
N-Boc-DL-alaninol and N-Boc-methoxypropylamine are both valuable monofunctional building blocks used in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. Both feature the tert-butoxycarbonyl (Boc) protecting group, which masks the reactivity of the primary amine, allowing for selective transformations at other sites in the molecule. The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with mild acid treatment.[1][2]
The key structural distinction lies in their core scaffolds. N-Boc-DL-alaninol is derived from the amino acid alanine, presenting a chiral center and a primary alcohol. This makes it a crucial synthon for creating molecules with specific stereochemistry and a handle for further functionalization via the hydroxyl group.[3][4] In contrast, N-Boc-methoxypropylamine is a linear, achiral molecule featuring a terminal methoxy ether. This ether linkage is generally stable and less reactive than the alcohol in alaninol, making it suitable for applications where a non-reactive, flexible linker is required.[5]
This guide will delve into the detailed characterization data of these two compounds, providing a side-by-side comparison of their physical properties and spectroscopic signatures. Understanding these data is paramount for verifying their identity, purity, and stability in any research or development setting.
Molecular Structure Overview
The fundamental structures of N-Boc-DL-alaninol and N-Boc-methoxypropylamine are depicted below.
Caption: Molecular structures of the compounds.
Comparative Physical and Chemical Properties
The physical properties of these compounds reflect their structural differences. N-Boc-DL-alaninol is a solid at room temperature, a common characteristic for many amino acid derivatives due to intermolecular hydrogen bonding facilitated by the N-H and O-H groups. N-Boc-methoxypropylamine, lacking the hydroxyl group, is anticipated to be a liquid or a low-melting solid.
| Property | N-Boc-DL-alaninol | N-Boc-methoxypropylamine |
| Synonyms | tert-Butyl (1-hydroxypropan-2-yl)carbamate[5] | tert-Butyl (3-methoxypropyl)carbamate |
| CAS Number | 147252-84-4[1] | N/A |
| Molecular Formula | C₈H₁₇NO₃[1] | C₉H₁₉NO₃ |
| Molecular Weight | 175.23 g/mol [1] | 189.25 g/mol |
| Appearance | White to off-white solid[6] | Colorless oil (Predicted) |
| Melting Point | 52-61 °C[7][8] | N/A (Expected to be low) |
| Boiling Point | 276.4 °C (Predicted)[7] | N/A |
| Solubility | Soluble in Chloroform, Methanol, Dichloromethane[6][8] | Soluble in common organic solvents |
Spectroscopic Characterization: A Detailed Analysis
Spectroscopic data provides a definitive fingerprint for each molecule. Below is a comparative analysis of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR (Proton NMR)
-
N-Boc-DL-alaninol (CDCl₃, 400 MHz): The spectrum is characterized by the presence of signals corresponding to the alaninol backbone and the Boc protecting group.
-
~4.7 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
~3.7 ppm (m, 1H): This multiplet arises from the methine (CH) proton at the chiral center.
-
~3.5 ppm (m, 2H): These signals are from the diastereotopic protons of the CH₂-OH group.
-
~2.9 ppm (br s, 1H): This broad signal corresponds to the hydroxyl (OH) proton.
-
1.44 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.[8]
-
~1.1 ppm (d, 3H): A doublet representing the methyl (CH₃) group protons, coupled to the adjacent methine proton.
-
-
N-Boc-methoxypropylamine (CDCl₃, 400 MHz, Predicted): The spectrum is simpler due to the molecule's symmetry. The prediction is based on data from the analogous compound, tert-butyl (3-bromopropyl)carbamate.[9]
-
~4.7 ppm (br s, 1H): The N-H proton of the carbamate.
-
3.38 ppm (t, 2H): A triplet for the CH₂ group adjacent to the methoxy group.
-
3.31 ppm (s, 3H): A sharp singlet for the methoxy (OCH₃) group protons.
-
3.18 ppm (q, 2H): A quartet (or triplet of triplets) for the CH₂ group adjacent to the nitrogen.
-
1.75 ppm (quint, 2H): A quintet for the central CH₂ group of the propyl chain.
-
1.44 ppm (s, 9H): The characteristic singlet for the tert-butyl group of the Boc protector.
-
¹³C NMR (Carbon NMR)
-
N-Boc-DL-alaninol (CDCl₃, 100 MHz):
-
~156 ppm: The carbonyl carbon (C=O) of the carbamate.
-
~79 ppm: The quaternary carbon of the tert-butyl group.
-
~67 ppm: The carbon of the CH₂-OH group.
-
~50 ppm: The methine (CH) carbon at the chiral center.
-
28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~17 ppm: The methyl (CH₃) carbon of the alaninol backbone.
-
-
N-Boc-methoxypropylamine (CDCl₃, 100 MHz, Predicted): Based on data for tert-butyl (3-bromopropyl)carbamate.[9]
-
156.1 ppm: The carbamate carbonyl carbon.
-
79.6 ppm: The quaternary carbon of the tert-butyl group.
-
~70 ppm: The CH₂ carbon bonded to the methoxy group.
-
58.7 ppm: The methoxy (OCH₃) carbon.
-
~39 ppm: The CH₂ carbon bonded to the nitrogen.
-
~30 ppm: The central CH₂ carbon of the propyl chain.
-
28.5 ppm: The methyl carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions are largely similar due to the common N-Boc functionality.
-
N-H Stretch: Both compounds will exhibit a sharp to moderately broad absorption around 3300-3500 cm⁻¹ , characteristic of the N-H bond in the carbamate.
-
C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ will be present for the aliphatic C-H bonds in both molecules.
-
C=O Stretch: A very strong, sharp absorption band around 1680-1720 cm⁻¹ is the hallmark of the carbamate carbonyl group.[7] This is often the most prominent peak in the spectrum.
-
O-H Stretch (N-Boc-DL-alaninol only): A broad, strong band will appear in the region of 3200-3600 cm⁻¹ , corresponding to the hydroxyl group. This may overlap with the N-H stretch.[7]
-
C-O Stretch: Both molecules will have C-O stretching bands. N-Boc-DL-alaninol will show a C-O stretch for the alcohol around 1050-1150 cm⁻¹ . N-Boc-methoxypropylamine will show a characteristic C-O-C stretch for the ether around 1100 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
N-Boc-DL-alaninol: The expected molecular ion peak [M+H]⁺ would be at m/z 176. The fragmentation is dominated by the loss of components of the Boc group. A prominent peak at m/z 119 ([M-56+H]⁺) corresponds to the loss of isobutylene. Further fragmentation can lead to the loss of CO₂.
-
N-Boc-methoxypropylamine: The expected molecular ion peak [M+H]⁺ would be at m/z 190. Similar to alaninol, a major fragment at m/z 133 ([M-56+H]⁺) from the loss of isobutylene is expected. Another characteristic fragmentation would be the cleavage of the propyl chain.
Experimental Protocols: A Guide to Data Acquisition
To ensure reproducibility and accuracy, standardized protocols for characterization are essential.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
1. NMR Spectroscopy Protocol
-
Rationale: Chloroform-d (CDCl₃) is a common choice as it is a versatile solvent for moderately polar organic compounds and its residual proton signal (at 7.26 ppm) is easily identifiable.
-
Procedure:
-
Accurately weigh 10-20 mg of the compound.
-
Dissolve the sample in approximately 0.5 mL of CDCl₃ in a clean, dry NMR tube.
-
Vortex the tube to ensure complete dissolution.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Process the data using appropriate software, referencing the ¹H spectrum to the residual solvent peak at 7.26 ppm and the ¹³C spectrum to 77.16 ppm.
-
2. FT-IR Spectroscopy Protocol
-
Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for both solid and liquid samples, requiring minimal sample preparation.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
3. Mass Spectrometry Protocol
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like these, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Conclusion
N-Boc-DL-alaninol and N-Boc-methoxypropylamine, while sharing the common feature of a Boc-protected amine, possess distinct structural and, consequently, distinct characterization profiles. N-Boc-DL-alaninol is a chiral, solid amino alcohol derivative, and its spectra are defined by the signals from its secondary alcohol and methyl-branched backbone. In contrast, N-Boc-methoxypropylamine is an achiral, linear ether, which is reflected in its simpler NMR spectrum. A thorough understanding of their respective spectroscopic data is crucial for any scientist using these reagents to ensure the identity and purity of their materials, which is the foundation of reliable and reproducible synthetic chemistry.
References
-
PubChem. tert-Butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]
-
Ataman Kimya. METHOXYPROPYLAMINE (MOPA). [Link]
-
MySkinRecipes. N-Boc-L-alaninol. [Link]
-
Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
NIST. tert-Butyl carbamate. [Link]
-
NIST. tert-Butyl carbamate Mass Spectrum. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. 147252-84-4|tert-Butyl (1-hydroxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 147252-84-4: N-Boc-D/L-Alaninol | CymitQuimica [cymitquimica.com]
- 6. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]
- 7. N-BOC-D/L-ALANINOL | 147252-84-4 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl N-(1-methoxypropan-2-yl)carbamate for Laboratory Professionals
I. Hazard Assessment: A Synthesis of Functional Group Risks
Due to the absence of specific toxicological data for tert-butyl N-(1-methoxypropan-2-yl)carbamate, a conservative approach to its handling and disposal is imperative. The risk profile is extrapolated from the known hazards of its constituent functional groups: carbamates and ethers.
Carbamate Group Hazards: Carbamate compounds, as a class, can exhibit a range of toxicological effects. It is prudent to assume that tert-butyl N-(1-methoxypropan-2-yl)carbamate may be harmful if swallowed, in contact with skin, or inhaled.[1][2] Skin and eye irritation are also common hazards associated with this chemical family.[3]
Ether Group Hazards: The presence of an ether linkage introduces a significant physical hazard: the potential for peroxide formation. Ethers can react with atmospheric oxygen to form explosive peroxides, particularly when exposed to light and air over time.[4][5] Additionally, many ethers are flammable and their vapors can form explosive mixtures with air.[4][6]
Given these potential hazards, tert-butyl N-(1-methoxypropan-2-yl)carbamate should be treated as a potentially hazardous substance. All handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
II. Personal Protective Equipment (PPE): Your First Line of Defense
When handling tert-butyl N-(1-methoxypropan-2-yl)carbamate, a comprehensive PPE regimen is mandatory to minimize exposure risks.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which may cause irritation or absorption of the chemical.[5] |
| Body Protection | A flame-resistant lab coat | Protects against skin contact and potential fire hazards from the ether component. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of any dust or vapors, which may be harmful.[2][7] |
III. Spill Management: A Rapid and Safe Response
In the event of a spill, a swift and safe response is crucial to mitigate potential hazards.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or universal binders to contain the spill.[9][10] For solid spills, carefully sweep up the material to avoid creating dust.[11][12]
-
Collect the Waste: Place the absorbed or swept-up material into a suitable, clearly labeled, and sealed container for hazardous waste.[4][8][13] Use non-sparking tools for collection to prevent ignition of flammable vapors.[7]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the hazardous waste container.
IV. Disposal Protocol: A Step-by-Step Guide
The proper disposal of tert-butyl N-(1-methoxypropan-2-yl)carbamate is a critical final step in its lifecycle in the laboratory. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Experimental Workflow for Disposal:
Caption: Disposal Workflow for tert-butyl N-(1-methoxypropan-2-yl)carbamate
Detailed Procedural Steps:
-
Waste Segregation: Designate a specific, sealed, and properly labeled hazardous waste container for tert-butyl N-(1-methoxypropan-2-yl)carbamate and any materials contaminated with it. The container should be made of a material compatible with the chemical.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: tert-butyl N-(1-methoxypropan-2-yl)carbamate. Include the date of initial waste accumulation.
-
Waste Transfer: All transfers of the chemical waste into the container should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Secure Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and direct sunlight to mitigate fire and peroxide formation risks.[6][14]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[8] They will ensure the waste is managed in accordance with all local, state, and federal regulations. Incineration is often the preferred method for the disposal of carbamate-containing waste.[15]
By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure the safe and environmentally responsible management of tert-butyl N-(1-methoxypropan-2-yl)carbamate, fostering a culture of safety and compliance within the research environment.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl carbamate.
- Avocado Research Chemicals Ltd. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET.
- Sigma-Aldrich Inc. (2025, July 31). Safety Data Sheet.
- ChemicalBook. (2025, September 13). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Durham Tech. (2014, September 12). SAFETY DATA SHEET: tert-Butyl methyl ether.
- Cayman Chemical. (2023, March 16). Safety Data Sheet: 3,4-MDMA tert-butyl Carbamate.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
- Health and Safety Department. (2024, July 22). Ethers.
- Restek Corporation. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether.
- Chemos GmbH & Co.KG. (2020, November 26). Safety Data Sheet: Methyl carbamate.
- University of Washington. (2012, December 14). Diethyl Ether - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- University of Wisconsin-Madison. (n.d.). Use of Ether. Retrieved from Environment, Health & Safety, University of Wisconsin-Madison.
- New Jersey Department of Health. (n.d.). Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY.
- Chemos GmbH & Co.KG. (2019, February 26). Safety Data Sheet: diethyl ether.
- Pickering Laboratories. (2021, August 12). Carbamate Test Mixture | Pickering Laboratories - Safety Data Sheet (SDS).
- BLDpharm. (n.d.). 147252-84-4|tert-Butyl (1-hydroxypropan-2-yl)carbamate.
- Benchchem. (2025). Proper Disposal of tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Guide for Laboratory Professionals.
- Benchchem. (2025). Proper Disposal of tert-butyl N-(benzylsulfamoyl)carbamate: A Step-by-Step Guide for Laboratory Professionals.
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
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- 6. durhamtech.edu [durhamtech.edu]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
